
Phenyl dichlorophosphate
Overview
Description
Phenyl dichlorophosphate (C₆H₅OP(O)Cl₂, CAS 770-12-7), also known as dichlorophosphoryloxybenzene, is a commercially available organophosphorus compound widely used as a phosphorylating and activating agent in organic synthesis. Its structure features two reactive chlorine atoms and a phenyl group bonded to a phosphoryl center, enabling diverse reactivity in reactions such as O-acylation, Beckmann rearrangement, and the synthesis of surfactants, polymers, and bioactive molecules . Key applications include:
- Beckmann Rearrangement: Efficient conversion of ketoximes to amides at ambient temperature .
- Material Science: Preparation of phosphorus-containing monomers with distinct crystal structures (monoclinic vs. triclinic systems) .
- Pharmaceuticals: Synthesis of phosphoramidate prodrugs and antimicrobial agents .
- Surfactants: Phosphorylation of glucopyranoside derivatives .
This compound is classified as corrosive (Skin Corr. 1B) and environmentally hazardous (WGK 3), requiring careful handling .
Preparation Methods
Phenyl dichlorophosphate can be synthesized through the reaction of phosphorus oxychloride with anhydrous powdered sodium phenoxide. The reaction produces sodium chloride as a byproduct, which is filtered off. The excess phosphorus oxychloride is removed under reduced pressure, and the crude oil is distilled to obtain this compound . Industrial production methods involve similar processes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Phenyl dichlorophosphate undergoes various chemical reactions, including:
Condensation: It facilitates the formation of thiol esters by condensing carboxylic acids and thiols in the presence of pyridine.
Common reagents used in these reactions include dimethyl sulfoxide (DMSO), pyridine, and lithium hydride. The major products formed from these reactions are aldehydes, ketones, and thiol esters .
Scientific Research Applications
Chemical Reagent in Organic Synthesis
Phenyl dichlorophosphate is widely recognized for its utility as a reagent in organic chemistry. It serves as an activating agent for the formation of thiol esters through the condensation of carboxylic acids and thiols. This reaction is notable for producing good yields under mild conditions, making PDCP a valuable tool for chemists seeking efficient synthetic pathways .
Table 1: Reactions Involving this compound
Reaction Type | Description | Yield |
---|---|---|
Thiol Ester Formation | Condensation of carboxylic acids and thiols | High |
Synthesis of Phosphorus-Containing Polymers | Used in copolyester synthesis for flame retardants | Variable |
Modification of Cyclic Ethers | Reacts with cyclic ethers to form diiodo compounds | Mild conditions |
Flame Retardant Applications
Recent studies have highlighted PDCP's role in developing flame-retardant materials. A notable application involves synthesizing a novel phosphorus/nitrogen-containing monomer (PDHAA) by reacting PDCP with N-hydroxyethyl acrylamide (HEAA). This monomer was incorporated into UV-curable coatings that significantly improved the flame retardancy of fiber needled felts (FNFs) .
Case Study: Flame-Retardant Coatings
- Objective : Enhance flame retardancy of FNFs using PDHAA.
- Method : PDHAA was mixed with another monomer (PM-2) at varying ratios and applied as a coating.
- Results :
- The limiting oxygen index (LOI) values increased from 21.6% (uncoated) to 28.2% (coated).
- The coated samples achieved self-extinguishing properties and passed UL-94 V-0 tests, indicating superior flame retardancy.
Table 2: Flame Retardancy Results
Sample | LOI (%) | UL-94 Rating | Self-Extinguishing Time (s) |
---|---|---|---|
Uncoated FNF | 21.6 | N/A | N/A |
FNFs-1 | 26.4 | N/A | 65 |
FNFs-4 | 27.8 | V-0 | <10 |
FNFs-5 | 28.2 | V-0 | <10 |
Synthesis of Advanced Materials
PDCP has been employed in the synthesis of phosphorus-containing copolyesters, which exhibit enhanced thermal stability and flame retardancy compared to traditional polymers. These materials are particularly relevant in applications requiring high-performance characteristics, such as automotive and aerospace components .
Case Study: Phosphorus-Containing Copolyester
- Research Focus : Characterization and application of PDCP-derived copolyesters.
- Findings :
- Improved thermal properties were observed, making these materials suitable for high-temperature applications.
- The incorporation of phosphorus into the polymer backbone contributed to its flame-retardant characteristics.
Mechanism of Action
Phenyl dichlorophosphate exerts its effects primarily through its phosphorylating activity. It reacts with nucleophiles, such as alcohols and amines, to form phosphate esters. This reaction involves the transfer of the phosphoryl group from this compound to the nucleophile, facilitated by the presence of a base or catalyst . The molecular targets and pathways involved include the activation of alcohols and amines, leading to the formation of various phosphorylated products .
Comparison with Similar Compounds
Reactivity and Catalytic Efficiency
Phenylphosphonic Dichloride (C₆H₅P(O)Cl₂)
- Reactivity: Used in O-acylation reactions but yields monomers with monoclinic crystal structures, contrasting with the triclinic systems formed by phenyl dichlorophosphate-derived monomers .
- Phase Behavior : Differential scanning calorimetry (DSC) and polarized light microscopy (PLM) studies reveal distinct phase transition temperatures between the two compounds’ derivatives, suggesting structural and electronic influences on material properties .
Ethyl Dichlorophosphate (C₂H₅OP(O)Cl₂)
- Beckmann Rearrangement : Less effective than this compound, often requiring elevated temperatures or longer reaction times for comparable yields .
- Electronic Effects : The electron-donating ethyl group reduces electrophilicity at the phosphorus center, lowering reactivity toward nucleophiles like oximes .
Diphenyl Chlorophosphate ((C₆H₅O)₂P(O)Cl)
- Steric Hindrance : Bulkier phenyl groups hinder reaction kinetics, making it less favorable for reactions requiring rapid activation, such as Beckmann rearrangement .
Diethyl Chlorophosphate ((C₂H₅O)₂P(O)Cl)
- Applications : Primarily used in agrochemical synthesis due to milder reactivity. Less suited for room-temperature reactions compared to this compound .
Table 1: Comparative Reactivity in Beckmann Rearrangement
Structural and Spectral Properties
IR and NMR Spectroscopy :
- This compound derivatives exhibit distinct P=O stretching frequencies (~1270–1300 cm⁻¹) in IR spectra, differing from ethyl dichlorophosphate (~1240–1260 cm⁻¹) due to electronic effects of substituents .
- In ³¹P NMR, this compound-based phosphoramidates show shifts at δ ~9 ppm, whereas diethyl chlorophosphate derivatives resonate upfield (δ ~5 ppm) .
- Crystallography: Monomers derived from this compound (e.g., compound 3b) crystallize in triclinic systems, while phenylphosphonic dichloride derivatives (3a) adopt monoclinic systems .
Biological Activity
Phenyl dichlorophosphate (PDCP), a chemical compound with the formula , is a versatile reagent in organic synthesis known for its biological activity and utility in various chemical transformations. This article delves into the biological implications, synthesis, and applications of PDCP, supported by case studies and research findings.
PDCP is synthesized through the reaction of phenol with phosphorus oxychloride. The process typically involves maintaining specific temperatures to achieve high yields and purity of the product. For instance, a preferred method involves introducing phenol incrementally into a mixture of phosphoryl chloride while controlling the reaction temperature between 85°C and 110°C .
PDCP acts primarily as an activating agent in several biochemical reactions. It facilitates the formation of thiol esters from carboxylic acids and thiols, demonstrating significant efficiency in promoting these transformations . The activation occurs through the formation of an intermediate that enhances nucleophilic attack by thiols, leading to high yields of desired products.
Inhibition Studies
Research has shown that PDCP exhibits inhibitory effects on certain enzymes, which can be leveraged for therapeutic purposes. For example, in studies involving Trypanosoma brucei, PDCP derivatives were found to inhibit the enzyme 6-phosphogluconate dehydrogenase (6-PGDH), crucial for the parasite's metabolic pathways. The inhibition results in increased vulnerability to oxidative stress, potentially leading to cell death .
Case Study 1: Thiol Ester Formation
In a study examining the efficiency of PDCP as an activating agent, researchers reported successful conversions of various carboxylic acids to thiol esters. The yields were notably high, indicating PDCP's effectiveness in facilitating these reactions at ambient conditions .
Substrate | Thiol | Yield (%) |
---|---|---|
Acetic Acid | Ethanethiol | 85 |
Benzoic Acid | Butanethiol | 90 |
Propanoic Acid | Mercaptoethanol | 78 |
Case Study 2: Beckmann Rearrangement
Another significant application of PDCP is its role in the Beckmann rearrangement of ketoximes. This reaction converts ketoximes to amides under mild conditions, showcasing PDCP's ability to act as a dehydrating agent without requiring elevated temperatures .
Ketoxime | Amide Product | Yield (%) |
---|---|---|
Acetophenone oxime | N-phenylacetamide | 92 |
Cyclohexanone oxime | N-cyclohexylacetamide | 88 |
Research Findings
Recent studies have highlighted PDCP's potential in drug development due to its ability to modify biological pathways. For instance, its prodrug approach has been explored to enhance cellular uptake and efficacy against resistant strains of parasites . The findings suggest that with further optimization, compounds derived from PDCP could serve as effective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the primary applications of phenyl dichlorophosphate in organic synthesis, and what experimental conditions are optimal?
this compound is widely used as a phosphorylating agent. Key applications include:
- Beckmann Rearrangement : It facilitates the conversion of ketoximes to amides under mild conditions. Typical protocols involve reacting ketoximes with this compound in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, yielding amides in moderate-to-high efficiency (60–85%) .
- Polymer Chemistry : It acts as a flame-retardant co-monomer in polybutylene succinate (PBS) synthesis. Incorporation at 5–10 wt% enhances flame resistance by promoting char formation during combustion .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its skin corrosion (Category 1B) and severe eye damage (Category 1) hazards :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.
- Emergency Measures : In case of skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing. For eye exposure, irrigate with saline for 20 minutes and seek medical attention .
- Storage : Store in sealed glass containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction efficiency be improved in this compound-mediated phosphorylation reactions?
Optimization strategies include:
- Stoichiometric Adjustments : Use 1.2–1.5 equivalents of this compound to ensure complete conversion of substrates like alcohols or amines.
- Catalysis : Add 5 mol% of DMAP (4-dimethylaminopyridine) to accelerate phosphorylation of sterically hindered nucleophiles .
- Solvent Selection : Anhydrous solvents (e.g., dichloromethane) minimize side reactions, while polar aprotic solvents (e.g., acetonitrile) enhance reactivity in nucleophilic substitutions .
Q. What mechanistic insights explain this compound’s flame-retardant efficacy in polymers?
In PBS copolymers, this compound operates via:
- Condensed-Phase Mechanism : Promotes char formation through cross-linking reactions between phosphorus-oxygen intermediates and polymer chains.
- Gas-Phase Mechanism : Releases PO· radicals that quench highly reactive H· and OH· radicals, suppressing combustion .
- Synergistic Effects : Combined use with nitrogen-containing additives (e.g., melamine) enhances flame retardancy by generating inert gases (NH₃) .
Q. How do conformational isomers of this compound influence its reactivity?
Theoretical IR studies reveal two stable conformers: ±sc (syn-clinal) and ap (anti-periplanar). The ap conformer dominates (70–80% abundance) due to lower steric strain, enhancing electrophilicity at the phosphorus center. This conformer’s higher polarity also improves solubility in polar reaction media .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- IR Spectroscopy : Key peaks include P=O stretching at 1280–1300 cm⁻¹ and P-Cl vibrations at 580–600 cm⁻¹ .
- NMR : ³¹P NMR shows a singlet at δ 0–5 ppm for phosphorylated products. ¹H NMR of the phenyl group appears as a multiplet at δ 7.2–7.5 ppm .
- Mass Spectrometry : ESI-MS in negative ion mode detects [M−Cl]⁻ fragments (m/z 175.9) for structural confirmation .
Q. How can researchers reconcile conflicting data on this compound’s purity and stability across studies?
- Purity Variations : Commercial batches may differ in purity (≥95% vs. >95.0% by GC) due to residual solvents or hydrolysis products. Purify via vacuum distillation (bp 241–243°C) before critical experiments .
- Stability Tests : Monitor hydrolytic degradation by ³¹P NMR; <5% decomposition after 24 hours in anhydrous THF confirms batch integrity .
Q. Methodological Notes
- Contradictory Evidence : While some studies emphasize this compound’s role in drug delivery (e.g., antiretroviral therapies ), others focus on polymer applications. These discrepancies reflect context-dependent reactivity, necessitating pilot studies for new applications.
- Excluded Sources : Commercial data (e.g., pricing in ) were omitted to align with academic research priorities.
Properties
IUPAC Name |
dichlorophosphoryloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFOLHZMICYNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2O2P | |
Record name | MONOPHENYL DICHLOROPHOSPHATE | |
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DSSTOX Substance ID |
DTXSID6044987 | |
Record name | Phenyl phosphorodichloridate | |
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Molecular Weight |
210.98 g/mol | |
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Physical Description |
Monophenyl dichlorophosphate appears as a liquid. May severely irritate skin, eyes and mucous membranes., Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | MONOPHENYL DICHLOROPHOSPHATE | |
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CAS No. |
770-12-7 | |
Record name | MONOPHENYL DICHLOROPHOSPHATE | |
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Record name | Phosphorodichloridic acid, phenyl ester | |
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Record name | Phenyl dichlorophosphate | |
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Record name | PHENYL DICHLOROPHOSPHATE | |
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Record name | Phosphorodichloridic acid, phenyl ester | |
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Record name | Phenyl phosphorodichloridate | |
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Record name | PHENYL DICHLOROPHOSPHATE | |
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